molecular formula C9H10ClNO2 B161452 Ethyl 2-(chloromethyl)isonicotinate CAS No. 10177-22-7

Ethyl 2-(chloromethyl)isonicotinate

Cat. No. B161452
CAS RN: 10177-22-7
M. Wt: 199.63 g/mol
InChI Key: PMRRQHHQUVAMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chloromethyl)isonicotinate, also known as EClM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EClM is a derivative of isonicotinic acid and belongs to the family of chloromethyl esters. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating biological processes and developing new therapies.

Mechanism Of Action

Ethyl 2-(chloromethyl)isonicotinate exerts its effects by binding to the active site of HDACs, which leads to the inhibition of their enzymatic activity. This, in turn, results in the accumulation of acetylated histones and altered gene expression. The precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate is still under investigation, but it is believed to involve covalent modification of the HDAC active site.

Biochemical And Physiological Effects

Ethyl 2-(chloromethyl)isonicotinate has been shown to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Ethyl 2-(chloromethyl)isonicotinate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Ethyl 2-(chloromethyl)isonicotinate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-(chloromethyl)isonicotinate in scientific research is its specificity for HDACs, which allows for targeted modulation of gene expression. Ethyl 2-(chloromethyl)isonicotinate is also relatively easy to synthesize and has a high purity level. However, one limitation of using Ethyl 2-(chloromethyl)isonicotinate is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for the use of Ethyl 2-(chloromethyl)isonicotinate in scientific research. One potential direction is the development of Ethyl 2-(chloromethyl)isonicotinate-based therapies for cancer and other diseases that involve dysregulated gene expression. Another direction is the investigation of the precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate, which could lead to the development of more potent and selective HDAC inhibitors. Finally, the use of Ethyl 2-(chloromethyl)isonicotinate in combination with other compounds or therapies could enhance its therapeutic potential and reduce potential toxicity.
In conclusion, Ethyl 2-(chloromethyl)isonicotinate is a promising compound for scientific research due to its ability to selectively bind to HDACs and modulate gene expression. While there are limitations to its use, Ethyl 2-(chloromethyl)isonicotinate has the potential to be a valuable tool for investigating biological processes and developing new therapies. Further research is needed to fully understand the mechanism of action of Ethyl 2-(chloromethyl)isonicotinate and its potential applications in various fields of medicine and biology.

Synthesis Methods

Ethyl 2-(chloromethyl)isonicotinate can be synthesized through a simple reaction between isonicotinic acid and thionyl chloride, followed by esterification with ethanol. The resulting compound is a white crystalline powder with a melting point of 75-77°C.

Scientific Research Applications

Ethyl 2-(chloromethyl)isonicotinate has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes. By inhibiting HDACs, Ethyl 2-(chloromethyl)isonicotinate can modulate gene expression and potentially treat diseases such as cancer, neurodegenerative disorders, and inflammation.

properties

CAS RN

10177-22-7

Product Name

Ethyl 2-(chloromethyl)isonicotinate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 2-(chloromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3

InChI Key

PMRRQHHQUVAMNU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC=C1)CCl

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CCl

synonyms

ETHYL 2-(CHLOROMETHYL)ISONICOTINATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.